Ethyl 5-(trifluoromethyl)pyrrolidine-3-carboxylate
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Overview
Description
Ethyl 5-(trifluoromethyl)pyrrolidine-3-carboxylate is a chemical compound that belongs to the class of pyrrolidine derivatives This compound is characterized by the presence of a trifluoromethyl group attached to the pyrrolidine ring, which imparts unique chemical and physical properties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 5-(trifluoromethyl)pyrrolidine-3-carboxylate typically involves the introduction of the trifluoromethyl group into the pyrrolidine ring. One common method involves the reaction of ethyl pyrrolidine-3-carboxylate with a trifluoromethylating agent under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, and a suitable solvent, such as dimethylformamide or tetrahydrofuran .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions: Ethyl 5-(trifluoromethyl)pyrrolidine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
Ethyl 5-(trifluoromethyl)pyrrolidine-3-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and metabolic pathways.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders and infectious diseases.
Mechanism of Action
The mechanism of action of Ethyl 5-(trifluoromethyl)pyrrolidine-3-carboxylate involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to altered biological activity. The exact pathways and targets depend on the specific application and the context in which the compound is used .
Comparison with Similar Compounds
Ethyl pyrrolidine-3-carboxylate: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.
Trifluoromethylpyridine derivatives: Share the trifluoromethyl group but have different ring structures, leading to varied applications and reactivity.
Uniqueness: Ethyl 5-(trifluoromethyl)pyrrolidine-3-carboxylate is unique due to the presence of both the pyrrolidine ring and the trifluoromethyl group. This combination imparts distinct chemical properties, such as increased lipophilicity and metabolic stability, making it a valuable compound in various research and industrial applications .
Properties
Molecular Formula |
C8H12F3NO2 |
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Molecular Weight |
211.18 g/mol |
IUPAC Name |
ethyl 5-(trifluoromethyl)pyrrolidine-3-carboxylate |
InChI |
InChI=1S/C8H12F3NO2/c1-2-14-7(13)5-3-6(12-4-5)8(9,10)11/h5-6,12H,2-4H2,1H3 |
InChI Key |
MGZQWPKDYVAGGD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1CC(NC1)C(F)(F)F |
Origin of Product |
United States |
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